

# Uridine Triphosphate Trisodium Salt as a P2Y Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                     |           |
|----------------------|-------------------------------------|-----------|
| Compound Name:       | Uridine triphosphate trisodium salt |           |
| Cat. No.:            | B14805702                           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Uridine-5'-triphosphate (UTP) is an endogenous pyrimidine nucleotide that plays a central role in cellular metabolism and functions as a vital extracellular signaling molecule.[1][2] As a salt, Uridine Triphosphate Trisodium (UTP-trisodium) is a stable and soluble form commonly used in research.[1] It acts as a potent agonist for specific subtypes of P2Y receptors, a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.[1][3]

P2Y receptors are ubiquitously expressed and mediate a vast array of physiological and pathophysiological processes, including ion transport, inflammation, cell proliferation, and vasodilation, making them attractive targets for drug discovery.[3][4] This guide provides an indepth technical overview of UTP-trisodium's role as a P2Y receptor agonist, detailing its mechanism of action, receptor subtype selectivity, quantitative pharmacology, and relevant experimental protocols for its characterization.

## P2Y Receptor Subtypes Activated by UTP

UTP is not a universal agonist for all P2Y receptors. Its activity is primarily directed towards a subset of uridine nucleotide-preferring receptors. The eight major mammalian P2Y receptor subtypes are classified based on their primary endogenous agonists and G protein coupling.[5] [6]



- P2Y2 Receptor: The human P2Y2 receptor is a primary target for UTP. It is activated with high potency by both UTP and adenosine triphosphate (ATP), which are generally considered equipotent.[5][7] This lack of discrimination between purine and pyrimidine triphosphates is a key pharmacological characteristic of the P2Y2 subtype.[5]
- P2Y4 Receptor: The human P2Y4 receptor is also potently activated by UTP.[7][8] Unlike the P2Y2 receptor, the human P2Y4 receptor is selective for UTP, with ATP acting as an antagonist.[6][9] However, it is crucial to note species differences, as the rat P2Y4 receptor is activated by both ATP and UTP.[9][10]
- P2Y6 Receptor: UTP itself is a very weak or inactive agonist at the P2Y6 receptor.[11][12]
   However, UTP can be enzymatically hydrolyzed by ectonucleotidases in the extracellular
   space to uridine diphosphate (UDP), which is the primary endogenous agonist for the P2Y6
   receptor.[6][11] Therefore, effects observed following the application of UTP in some
   biological systems may be indirectly mediated by P2Y6 activation.

## **Mechanism of Action and Signaling Pathways**

The P2Y2 and P2Y4 receptors, the principal targets of UTP, are canonically coupled to the Gq/11 family of G proteins.[3][8][13] Activation of these receptors by UTP initiates a well-characterized signaling cascade leading to intracellular calcium mobilization.[13][14]

The key steps are as follows:

- Receptor Activation: UTP binds to the orthosteric site on the P2Y2 or P2Y4 receptor, inducing a conformational change.
- Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated Gq protein, causing the dissociation of G $\alpha$ q-GTP from the G $\beta$ y dimer.[13]
- Phospholipase C (PLC) Stimulation: The Gαq-GTP subunit activates phospholipase C-beta (PLCβ).[13][14]
- Second Messenger Production: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][14]



- Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
   [14][15]
- Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).[14]

This primary Gq pathway can subsequently engage other signaling networks, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, to regulate downstream cellular responses like gene transcription and cell proliferation.[14]



Click to download full resolution via product page

P2Y2/P2Y4 receptor Gq signaling pathway.

# Data Presentation: Potency of UTP and Analogs

The potency of UTP and related compounds is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response in a given functional assay (e.g., calcium mobilization or inositol phosphate accumulation).



| Compound              | Receptor Subtype<br>(Human) | Potency (EC50)           | Assay Type                   |
|-----------------------|-----------------------------|--------------------------|------------------------------|
| UTP                   | P2Y2                        | 0.049 - 3 μΜ             | Inositol Phosphate /<br>Ca2+ |
| UTP                   | P2Y4                        | 73 nM                    | Inositol Phosphate           |
| UTP                   | P2Y6                        | > 10 µM (inactive)       | Inositol Phosphate           |
| ATP                   | P2Y2                        | 0.085 - 3 μΜ             | Inositol Phosphate /<br>Ca2+ |
| ATP                   | P2Y4                        | Antagonist               | Inositol Phosphate           |
| UDP                   | P2Y2                        | ~900x weaker than<br>UTP | -                            |
| UDP                   | P2Y4                        | ~160x weaker than<br>UTP | -                            |
| UDP                   | P2Y6                        | 300 nM                   | Inositol Phosphate           |
| UTPγS (stable analog) | P2Y2                        | 0.24 μΜ                  | -                            |
| UTPγS (stable analog) | P2Y4                        | 1.6 μΜ                   | -                            |
| 2-ThioUTP             | P2Y2                        | 35 nM                    | Inositol Phosphate           |
| 2-ThioUTP             | P2Y4                        | 350 nM                   | Inositol Phosphate           |
|                       |                             |                          |                              |

Note: EC50 values

can vary depending

on the cell line,

receptor expression

level, and specific

assay conditions.

Data compiled from

multiple sources.[5][7]

[11][16][17]



## **Experimental Protocols**

Characterizing the activity of UTP-trisodium and other P2Y agonists requires robust functional and binding assays. Below are detailed methodologies for key experiments.

## **Calcium Mobilization Assay (for Gq-coupled Receptors)**

This is the primary functional assay for characterizing agonists of P2Y2 and P2Y4 receptors. It measures the UTP-induced increase in intracellular calcium concentration using a fluorescent indicator dye.[15][18]





Click to download full resolution via product page

Experimental workflow for a calcium mobilization assay.



#### Methodology:

- Cell Culture: Plate cells stably or transiently expressing the P2Y receptor of interest (e.g., HEK293, CHO, or 1321N1 cells) into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.
- Dye Loading: Aspirate the culture medium and add a loading buffer containing a cellpermeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.[18]
- Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
- Compound Addition and Measurement: Place the plate into a fluorescence plate reader (such as a FLIPR or FlexStation).[15][19] Measure the baseline fluorescence for 10-20 seconds. The instrument then automatically injects a prepared solution of UTP-trisodium (or other test compounds) into each well while simultaneously continuing to record fluorescence intensity over time (typically 1-3 minutes).
- Data Analysis: The response is quantified as the change in fluorescence units (peak fluorescence minus baseline). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

## **cAMP Inhibition Assay (for Gi-coupled Receptors)**

This assay is crucial for determining the selectivity of UTP against Gi-coupled P2Y receptors (P2Y12, P2Y13, P2Y14). It measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

#### Methodology:

- Cell Culture: Plate cells expressing a Gi-coupled P2Y receptor in a suitable microplate.
- Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin to generate a



high basal level of cAMP.

- Agonist Addition: Concurrently with forskolin, add varying concentrations of the test compound (UTP-trisodium). An agonist for the Gi-coupled receptor will inhibit forskolinstimulated adenylyl cyclase, leading to a dose-dependent decrease in cAMP production.[4]
- cAMP Quantification: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP concentration using a detection kit, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[20][21][22]
- Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in HTRF competition assays) against the log[agonist] to determine the IC50 (half-maximal inhibitory concentration), which corresponds to the agonist's EC50 for the Gi-mediated response.[20]

## **Radioligand Binding Assay**

Radioligand binding assays directly measure the interaction of a ligand with a receptor.[23] For agonists like UTP, this is typically performed as a competitive binding assay against a known radiolabeled antagonist.[24]

#### Methodology:

- Membrane Preparation: Prepare cell membranes from tissue or cultured cells overexpressing the target P2Y receptor.[24] This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined via an assay like the BCA assay.
- Assay Incubation: In a microplate, incubate a fixed concentration of a suitable radiolabeled P2Y receptor antagonist (e.g., [3H]PSB-0413 for P2Y12) with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (UTPtrisodium).[25]
- Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the
  membrane-bound radioligand from the free radioligand by vacuum filtration through glass
  fiber filters.[24][26] The filters trap the membranes while allowing the unbound ligand to pass
  through.



- Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity retained on the filters is then quantified using a scintillation counter.[24]
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (UTP-trisodium). The resulting inhibition curve is used to calculate the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
   [23]

## **Therapeutic Applications and Drug Development**

The ability of P2Y2 receptor agonists to stimulate ion and fluid secretion in epithelial tissues has led to their development as therapeutic agents, particularly for "dry surface" conditions.

- Dry Eye Disease: Diquafosol tetrasodium, a stable UTP analog and potent P2Y2 receptor agonist, is approved for the treatment of dry eye disease in several countries.[27][28] It stimulates the secretion of water, mucin, and lipids from the conjunctival and meibomian glands, thereby improving the stability and quality of the tear film.[27][28]
- Cystic Fibrosis (CF): P2Y2 receptor agonists, such as Denufosol, have been investigated as
  inhaled therapies for CF.[29] In CF, defective chloride transport leads to dehydrated airway
  surfaces and impaired mucociliary clearance. P2Y2 agonists can bypass the defective CFTR
  channel by activating alternative calcium-activated chloride channels, promoting airway
  surface hydration and enhancing mucus clearance.[29]
- Other Potential Applications: Preclinical research suggests P2Y2 receptor activation may
  also play roles in wound healing, neuroprotection, and modulating cardiovascular function.[2]
  However, the widespread expression of P2Y receptors presents a challenge for systemic
  drug delivery, requiring targeted approaches to minimize off-target effects. The development
  of metabolically stable UTP analogs like Diquafosol and Denufosol has been a key strategy
  to overcome the rapid degradation of endogenous nucleotides.[30][31]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotides Acting at P2Y Receptors: Connecting Structure and Function PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective agonists and antagonists of P2Y receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Pyrimidine Nucleotides Containing a 5'-α,β-Methylene Diphosphonate at the P2Y6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. P2Y2 receptor-Gq/11 signaling at lipid rafts is required for UTP-induced cell migration in NG 108-15 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. resources.tocris.com [resources.tocris.com]
- 18. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 19. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
- 21. revvity.com [revvity.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. mdpi.com [mdpi.com]
- 28. Applications of Diquafosol Sodium in Ophthalmology: A Comprehensive Review on Therapeutic Utility[v1] | Preprints.org [preprints.org]
- 29. Denufosol: a review of studies with inhaled P2Y(2) agonists that led to Phase 3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Novel nucleotide triphosphates as potent P2Y2 agonists with enhanced stability over UTP PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Uridine Triphosphate Trisodium Salt as a P2Y Receptor Agonist: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14805702#uridine-triphosphate-trisodium-salt-as-a-p2y-receptor-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com